N-(4-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
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Overview
Description
N-(4-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with phenoxyacetic acid: The oxadiazole derivative is then coupled with phenoxyacetic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
N-alkylation: The final step involves the N-alkylation of the intermediate with 4-methylphenylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for the treatment of diseases.
Industry: As a component in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide: can be compared with other oxadiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxadiazole and phenoxyacetamide moieties, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C23H19N3O3/c1-16-11-13-18(14-12-16)24-21(27)15-28-20-10-6-5-9-19(20)22-25-23(29-26-22)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27) |
InChI Key |
QRGXKJQOFDCYES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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